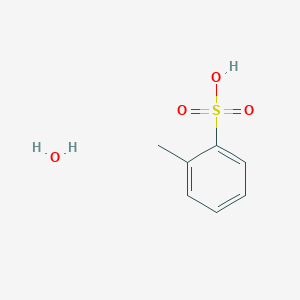

2-Methylbenzenesulfonic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.H2O/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJOEUSYAMPBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methylbenzenesulfonic acid hydrate chemical properties

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid Hydrate

This guide provides a comprehensive technical overview of this compound (o-toluenesulfonic acid hydrate), a significant yet often overshadowed isomer of the more commonly referenced p-toluenesulfonic acid. We will delve into its core chemical properties, synthesis, analytical characterization, and safe handling, offering field-proven insights for researchers, chemists, and drug development professionals.

Compound Profile and Physicochemical Properties

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is a strong organic acid belonging to the aromatic sulfonic acid family.[1] The presence of a water molecule in its hydrated form influences its physical properties, such as its melting point and crystalline structure. It is a versatile compound used as a catalyst, a surfactant, and an intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1][2][3] Its high acidity and solubility in polar solvents make it a valuable reagent in organic synthesis.[1]

The structural formula consists of a benzene ring substituted with a methyl group and a sulfonic acid group at adjacent (ortho) positions.[1] This ortho-substitution imparts specific steric and electronic effects that differentiate its reactivity and applications from its meta and para isomers.

Table 1: Physicochemical Properties of 2-Methylbenzenesulfonic Acid and its Hydrate

| Property | Value | Source(s) |

| Anhydrous Form | ||

| IUPAC Name | 2-methylbenzenesulfonic acid | [2] |

| Synonyms | o-toluenesulfonic acid, Toluene-2-sulfonic acid | [2][4] |

| CAS Number | 88-20-0 | [2][5] |

| Molecular Formula | C₇H₈O₃S | [2][5] |

| Molecular Weight | 172.20 g/mol | [2][5] |

| Melting Point | 68 °C | [4] |

| Hydrate Form | ||

| Chemical Name | This compound | |

| CAS Number | 1914148-59-6 | [6] |

| Molecular Formula | C₇H₁₀O₄S | [6][7] |

| Molecular Weight | 190.22 g/mol | [6] |

| Appearance | White powder | [3][8] |

| Purity | Typically ≥97% | [8][9] |

Synthesis Pathway: The Sulfonation of Toluene

The primary industrial synthesis of 2-methylbenzenesulfonic acid is achieved through the electrophilic aromatic substitution of toluene using a potent sulfonating agent, most commonly fuming sulfuric acid (oleum).[1]

Causality Behind the Method: The methyl group on the toluene ring is an activating, ortho-, para- directing group. This electronic influence facilitates the attack of the electrophile (SO₃) at positions 2 (ortho) and 4 (para) of the ring. The outcome is invariably a mixture of 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid.[1] The ratio of these isomers is temperature-dependent, with lower temperatures often favoring the formation of the ortho product, although the para isomer is typically the major product due to reduced steric hindrance.[10] Consequently, a crucial downstream purification step is required to isolate the desired 2-methyl isomer.

Caption: Synthesis workflow for 2-Methylbenzenesulfonic acid.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity and identity of this compound is paramount for its application in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for its analysis.[10] Reversed-phase HPLC, in particular, offers excellent resolution for separating sulfonic acid isomers and related impurities.[5][10]

Self-Validating HPLC Protocol

The following protocol is designed to be self-validating by incorporating a system suitability test, ensuring the chromatographic system is performing adequately before sample analysis.

Objective: To determine the purity of a this compound sample and separate it from its para-isomer.

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

-

Sample Diluent: Mobile Phase A

-

Reference Standards: High-purity 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare the mobile phases and degas thoroughly. The phosphoric acid serves to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention on the nonpolar C18 stationary phase.[5][10]

-

Standard Preparation: Accurately weigh and dissolve reference standards in the diluent to a final concentration of approximately 1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Gradient Elution: A gradient is often necessary to separate the isomers effectively. A typical gradient might be: 0-10 min (95% A, 5% B), 10-15 min (linear gradient to 50% A, 50% B), 15-20 min (hold at 50% A, 50% B).

-

-

System Suitability: Inject a mixed standard solution containing both ortho and para isomers. The system is deemed suitable if the resolution between the two isomer peaks is greater than 2.0. This confirms the method's ability to distinguish between the analyte and its critical impurity.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Data Processing: Calculate the purity of the sample by area percentage, assuming all components have a similar response factor at the detection wavelength.

Caption: General experimental workflow for HPLC analysis.

Safety, Handling, and Storage

As a strong acid, 2-Methylbenzenesulfonic acid and its hydrate are corrosive and require careful handling. The anhydrous form is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] The hydrate form and related arylsulfonic acids are considered corrosive and can cause severe skin and eye damage.[1][11]

Core Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Work in a well-ventilated area or use a fume hood to avoid inhaling dust.[13][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[11][14] Do not generate dust.[13] In case of skin contact, immediately wash with plenty of water.[13] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[12][13]

-

Spill Management: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13][14] For major spills, evacuate the area and prevent the material from entering drains.[15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[12][13][16] The material is hygroscopic and will absorb moisture from the air.[13][14] Store away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]

Key Applications in Synthesis and Industry

The utility of 2-methylbenzenesulfonic acid stems from its strong acidity and its role as a chemical intermediate.

-

Catalysis: It serves as a strong acid catalyst in various organic reactions, such as esterifications and alkylations, offering a more manageable solid alternative to sulfuric acid.[1][2]

-

Chemical Intermediate: It is a crucial building block in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][3] The sulfonic acid group can be converted into other functional groups, or it can be used as a temporary blocking group to direct other substitutions on the aromatic ring.[1]

-

Surfactants: As with many sulfonic acids, it can be used in the production of surfactants and detergents.[2]

Conclusion

This compound is a potent organic acid with distinct properties dictated by the ortho-position of its methyl group. While its synthesis necessitates careful separation from its para isomer, its utility as a catalyst and synthetic intermediate is well-established. Proper analytical characterization, primarily via HPLC, is critical for ensuring its purity and suitability for advanced applications. Adherence to stringent safety protocols is mandatory due to its corrosive nature. This guide provides the foundational knowledge for researchers and developers to confidently and safely utilize this versatile chemical reagent.

References

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.

- Sigma-Aldrich. (2024). p-Toluenesulfonic acid monohydrate Safety Data Sheet.

- International Journal of Pharmaceutical Sciences and Research. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY.

- PubMed. (2008). Determination of sulfonic acids and alkylsulfates by ion chromatography in water.

- Thermo Fisher Scientific. (2009). p-Toluenesulfonic acid monohydrate - SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). p-Toluenesulfonic acid monohydrate Material Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonic acid monohydrate.

- Fisher Scientific. (2023). p-Toluenesulfonic acid monohydrate SAFETY DATA SHEET.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Camphor-10-sulfonic Acid.

- SIELC Technologies. (2018). 2-Methylbenzenesulfonic acid.

- DiVA portal. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-Methylbenzenesulfonic acid.

- Benchchem. (n.d.). 2-Methylbenzenesulfonic Acid.

- LookChem. (n.d.). Discover 2-Methylbenzenesulfonic Acid: Properties, Applications, and Benefits.

- BLD Pharm. (n.d.). 1914148-59-6|this compound.

- Smolecule. (n.d.). Buy Methyl 2-methylbenzenesulfonate.

- Achmem. (n.d.). This compound.

- Simson Pharma Limited. (n.d.). This compound.

- ChemScene. (n.d.). 2-Methylbenzenesulfonic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Deep Dive: Properties and Benefits of 2-Methylbenzenesulfonic Acid for Your Chemical Needs.

- LookChem. (n.d.). Benzenesulfonic acid, 4-methyl-, hydrate (2:3) Safety Data Sheets(SDS).

- PubChemLite. (n.d.). 2-methylbenzenesulfonic acid (C7H8O3S).

- Chiralen. (n.d.). This compound.

- Stenutz. (n.d.). 2-methylbenzenesulfonic acid.

- Google Patents. (2019). A kind of preparation method of p-methyl benzenesulfonic acid.

Sources

- 1. 2-Methylbenzenesulfonic Acid|CAS 88-20-0|Supplier [benchchem.com]

- 2. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-methylbenzenesulfonic acid [stenutz.eu]

- 5. 2-Methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 6. achmem.com [achmem.com]

- 7. This compound | C7H10O4S | CID 12496995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chemscene.com [chemscene.com]

- 10. Buy Methyl 2-methylbenzenesulfonate | 28804-47-9 [smolecule.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Benzenesulfonic acid, 4-methyl-, hydrate (2:3) Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid Hydrate: A Versatile Catalyst in Modern Organic Synthesis

This guide provides a comprehensive technical overview of 2-Methylbenzenesulfonic acid hydrate (CAS 1914148-59-6), a strong organic acid catalyst. While specific literature on this particular ortho-isomer hydrate is emerging, its chemical principles and applications are analogous to its extensively studied para-isomer, p-Toluenesulfonic acid monohydrate (TsOH·H₂O). This document will leverage the wealth of knowledge on TsOH·H₂O to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the catalytic prowess of this class of reagents.

Introduction: The Toluenesulfonic Acid Family

Benzenesulfonic acids bearing a methyl group, known as toluenesulfonic acids, are mainstays in organic synthesis, valued for their strong acidity and solubility in organic solvents.[1] They exist as three positional isomers: ortho, meta, and para. The most common of these is the para-isomer, p-Toluenesulfonic acid (PTSA), which is typically supplied as a stable, easy-to-handle monohydrate (TsOH·H₂O).[2] This guide focuses on the ortho-isomer, this compound. While less documented, its reactivity profile as a Brønsted acid catalyst is fundamentally similar to its para counterpart, making the extensive data on TsOH·H₂O a reliable foundation for understanding its utility.

The catalytic power of these acids lies in their ability to donate a proton (H+), activating substrates and facilitating a wide range of transformations crucial for pharmaceutical and fine chemical synthesis.[3] Unlike mineral acids, their organic nature often ensures better compatibility with organic reactants and solvents.

Physicochemical Properties and Characterization

The properties of this compound are rooted in its molecular structure. The presence of the sulfonic acid group confers strong acidity, while the methyl-substituted benzene ring provides organophilicity.

Table 1: Physicochemical Properties of Toluenesulfonic Acid Isomers

| Property | This compound | p-Toluenesulfonic acid monohydrate |

| CAS Number | 1914148-59-6[4] | 6192-52-5[1] |

| Molecular Formula | C₇H₁₀O₄S[5] | C₇H₁₀O₄S[1] |

| Molecular Weight | 190.22 g/mol [5] | 190.22 g/mol [1] |

| Appearance | White to off-white solid | Colorless (white) solid[1] |

| Melting Point | Not specified | 105 to 107 °C[1] |

| Solubility | Soluble in water, ethanol, and other polar organic solvents.[1] | Soluble in water (67 g/100 mL), alcohols, and other polar organic solvents.[1] |

| Acidity (pKa) | Strong acid, comparable to TsOH·H₂O | -2.8 (in water)[1] |

Characterization: Standard analytical techniques are employed to verify the identity and purity of this compound. These include:

-

Acid-Base Titration: To determine the assay, the material is dissolved in water and titrated against a standardized sodium hydroxide solution.[6]

-

High-Performance Liquid Chromatography (HPLC): A robust method for purity assessment and quantification, often using a phenyl hydride column with a simple mobile phase of water/acetonitrile with a formic acid modifier.[7][8]

-

Karl Fischer Titration: To accurately determine the water content of the hydrate.[6]

Synthesis and Purification

The industrial preparation of toluenesulfonic acids is achieved through the sulfonation of toluene using concentrated sulfuric acid.[1][9] The position of the methyl group on the toluene ring directs the sulfonation, with the ortho and para positions being favored.

The reaction is reversible, and to drive it to completion, the water generated during the reaction is typically removed, for example, by azeotropic distillation with toluene using a Dean-Stark apparatus.[9][10] The monohydrate can then be isolated by controlled addition of water and recrystallization from a concentrated aqueous solution.[1][9] Impurities such as benzenesulfonic acid and residual sulfuric acid can be removed during this process.[1]

Core Mechanism of Action: Brønsted Acid Catalysis

The primary role of this compound in organic synthesis is as a strong Brønsted acid catalyst.[3] Its mechanism of action is centered on the donation of a proton to a substrate, which enhances the substrate's electrophilicity and makes it more susceptible to nucleophilic attack. The resulting tosylate anion (CH₃C₆H₄SO₃⁻) is a poor nucleophile, which is advantageous as it does not typically interfere with subsequent reaction steps.[3]

Caption: Workflow for Fischer-Speier Esterification catalyzed by TsOH.

Protecting carbonyl groups (aldehydes and ketones) as acetals or ketals is a common strategy in multi-step synthesis. Toluenesulfonic acid efficiently catalyzes the reaction of a carbonyl compound with an alcohol or a diol. [1][3]This reaction is reversible, and the catalyst is also used for the deprotection step by adding water to the reaction mixture.

Toluenesulfonic acid is used to promote the elimination of water from alcohols to form alkenes. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which then departs to form a carbocation intermediate that subsequently eliminates a proton to yield the alkene. [3]

Toluenesulfonic acid monohydrate has been characterized as an efficient, recoverable, and selective catalyst for the alkylation of aromatic rings with activated alkyl halides, alkenes, or tosylates under mild conditions. [11][12]It offers an advantage over traditional Lewis acid catalysts like AlCl₃ by minimizing side reactions such as transalkylation and polymerization. [11][12]

Experimental Protocols: A Self-Validating System

The following generalized protocol for Fischer esterification illustrates the practical application of a toluenesulfonic acid catalyst. Researchers should adapt this protocol based on their specific substrates and scale.

Protocol: Synthesis of Ethyl Benzoate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq), absolute ethanol (5.0 eq), and this compound (0.05 eq).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification and Validation:

-

Purify the crude product by distillation or column chromatography if necessary.

-

Validate the structure and purity of the resulting ethyl benzoate using NMR spectroscopy (¹H and ¹³C) and GC-MS. The recovery of the catalyst from the aqueous layer can be attempted by acidification and extraction, demonstrating its potential for reuse. [11]

-

Safety and Handling

This compound is a corrosive and irritating substance. [13]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. [13]* Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [13] * Handle in a well-ventilated area or a fume hood to avoid breathing dust. [13] * In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. [13]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [14]The compound is hygroscopic. [10]

-

Conclusion

This compound, as a member of the toluenesulfonic acid family, is a powerful and versatile Brønsted acid catalyst. By understanding its fundamental mechanism of action, leveraging quantitative data, and employing well-defined experimental protocols analogous to those established for its para-isomer, researchers and drug development professionals can effectively harness its catalytic potential. Its utility in key organic transformations, coupled with its ease of handling as a solid acid, ensures its continued importance in advancing modern organic synthesis.

References

-

p-Toluenesulfonic acid. Wikipedia. Available from: [Link]

-

p-TOLUENESULFONIC ANHYDRIDE. Organic Syntheses Procedure. Available from: [Link]

-

Preparation of p-toluenesulfonic acid. Leybold. Available from: [Link]

-

p-Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote. MicroSolv. Available from: [Link]

-

para-Toluenesulfonic Acid Monohydrate | ACS Reagent Chemicals. ACS Publications. Available from: [Link]

-

AB443348 | CAS 1914148-59-6. abcr Gute Chemie. Available from: [Link]

-

2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925. PubChem - NIH. Available from: [Link]

-

This compound - [M46272]. Synthonix. Available from: [Link]

-

HPLC Methods for analysis of p-Toluenesulfonic acid. HELIX Chromatography. Available from: [Link]

-

This compound | C7H10O4S | CID 12496995. PubChem - NIH. Available from: [Link]

-

Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. Available from: [Link]

-

Why p-Toluenesulfonic Acid Monohydrate is Essential for Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

-

Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. ResearchGate. Available from: [Link]

-

P-Toluenesulfonic Acid Monohydrate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.com. Available from: [Link]

-

P-Toluenesulfonic Acid Monohydrate Market: Trends, Developments, and Future Growth Prospects(2025-2032). 24ChemicalResearch. Available from: [Link]

-

Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Illustrated Glossary of Organic Chemistry - Toluenesulfonic acid (p-toluenesulfonic acid; TsOH; p-TsOH). UCLA – Chemistry and Biochemistry. Available from: [Link]

Sources

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 1914148-59-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 1914148-59-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. selectscience.net [selectscience.net]

- 9. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 10. spegroup.ru [spegroup.ru]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aksci.com [aksci.com]

- 14. achmem.com [achmem.com]

An In-depth Technical Guide to the Physical Properties of Toluenesulfonic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physical properties of toluenesulfonic acid hydrate, with a primary focus on the extensively characterized and widely utilized para-isomer, p-Toluenesulfonic acid monohydrate (TsOH·H₂O). Due to its prevalence as a catalyst and intermediate in organic synthesis, a wealth of experimental and computational data is available for this compound. This guide synthesizes this information to provide researchers and drug development professionals with a thorough understanding of its key physical characteristics. The less common ortho-isomer, 2-Methylbenzenesulfonic acid hydrate, will also be discussed and contrasted where data is available. This document is structured to deliver not just data, but also the underlying scientific principles and experimental contexts, ensuring a robust and applicable understanding for laboratory and development settings.

Introduction: Isomeric Considerations and Nomenclature

Toluenesulfonic acid, a methyl-substituted benzenesulfonic acid, exists as three structural isomers: ortho (2-methyl), meta (3-methyl), and para (4-methyl). In industrial and laboratory applications, the para-isomer is the most common, primarily due to its straightforward synthesis via the sulfonation of toluene, which favors the formation of the ortho and para products.[1] This guide will predominantly focus on the hydrated form of the para-isomer, p-Toluenesulfonic acid monohydrate (CAS Number: 6192-52-5), often referred to as tosylic acid monohydrate.[2] This compound is a white, crystalline solid that is highly soluble in water and other polar organic solvents.[2][3] The ortho-isomer, 2-Methylbenzenesulfonic acid, is also commercially available, and while data on its hydrated form is less extensive, it is identified under CAS Number 1914148-59-6.[4][5]

The sulfonic acid group's strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring.[1] The presence of a water molecule in the hydrated form plays a crucial role in its crystal structure and physical properties, which will be a central theme of this guide.

Physicochemical and Thermodynamic Properties

A thorough understanding of the fundamental physicochemical properties of p-Toluenesulfonic acid monohydrate is critical for its effective use in synthesis, formulation, and analytical development. These properties are summarized in the table below, followed by a detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₄S | [6][7][8] |

| Molecular Weight | 190.22 g/mol | [2][8][9] |

| Appearance | Colorless to white crystalline solid | [2][6] |

| Melting Point | 103-107 °C | [2] |

| Boiling Point | 140 °C at 20 mmHg | [2][7] |

| Density | 1.24 g/cm³ | [2][7] |

| Solubility in Water | 67 g/100 mL | [2][10] |

| Acidity (pKa) | -2.8 (for the anhydrous acid in water) | [2] |

| Vapor Pressure | 4.06 x 10⁻⁸ mmHg at 25 °C | [6][7] |

| Flash Point | 180 °C | [3][7] |

Discussion of Key Properties:

-

Melting Point: The melting point of p-Toluenesulfonic acid monohydrate is a key indicator of its purity. The relatively sharp range of 103-107 °C suggests a well-defined crystalline structure.[2] It is important to note that the anhydrous form has a significantly lower melting point of 38 °C.[2] The presence of the water of hydration stabilizes the crystal lattice, leading to a higher melting point.

-

Solubility: The high solubility in water (67 g/100 mL) is attributed to the polarity of the sulfonic acid group and its ability to form hydrogen bonds with water molecules.[2][10] It is also soluble in other polar solvents like alcohols.[2] This property is crucial for its application as a catalyst in aqueous and alcoholic media.

-

Acidity: As an arylsulfonic acid, p-Toluenesulfonic acid is a strong organic acid, with a pKa of -2.8 for the anhydrous form, making it about a million times stronger than benzoic acid.[2] This high acidity is the primary reason for its extensive use as a catalyst in various organic reactions, such as esterification and acetalization.[2]

-

Hygroscopicity: p-Toluenesulfonic acid monohydrate is described as extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][6] This necessitates storage in a dry, tightly sealed environment to maintain its integrity as a monohydrate.[6][7]

For the ortho-isomer, 2-Methylbenzenesulfonic acid , the anhydrous form has a reported melting point of 68 °C.[11] It is also a strong organic acid and serves as an intermediate in chemical synthesis.[1]

Crystallography and Solid-State Characterization

The three-dimensional arrangement of molecules in the solid state dictates many of the bulk physical properties of a compound. X-ray crystallography has been instrumental in elucidating the structure of p-Toluenesulfonic acid monohydrate.

The crystal structure reveals that the compound exists as an oxonium salt, with the acidic proton transferred to the water molecule to form a hydronium ion (H₃O⁺) and a tosylate anion (CH₃C₆H₄SO₃⁻).[12][13] These ions are linked in a hydrogen-bonded network.[12] The crystals are orthorhombic with the non-centric space group Pna2₁.[12] Another study reports a monoclinic crystal system with the space group P2₁/c.[13] These differences may arise from different crystallization conditions.

Spectroscopic and Analytical Characterization

A variety of spectroscopic techniques are employed to confirm the identity and purity of toluenesulfonic acid hydrates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of p-Toluenesulfonic acid monohydrate provides characteristic signals for the aromatic protons, the methyl protons, and the protons of the hydronium ion. The aromatic protons typically appear as two doublets in the range of 7-8 ppm, while the methyl protons give a singlet at around 2.4 ppm.[14][15]

-

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the four unique aromatic carbons and the methyl carbon.[8]

Infrared (IR) Spectroscopy

The IR spectrum of p-Toluenesulfonic acid monohydrate displays characteristic absorption bands for the sulfonate group (S=O stretches), the aromatic ring (C=C and C-H stretches), and the hydronium ion (O-H stretches).[8]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of the parent compound.[8]

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and separation of toluenesulfonic acid isomers.[16][17] A common method involves reverse-phase chromatography with a C18 column and a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid.[16][17] Ion chromatography is another effective method for determining the concentration of p-Toluenesulfonic acid in various samples, including water-insoluble drugs.[18]

Thermal Analysis

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide insights into the thermal stability and phase transitions of toluenesulfonic acid hydrate. TGA can be used to determine the temperature at which the water of hydration is lost. Studies on related protic ionic liquids with the p-toluenesulfonate anion show decomposition temperatures ranging from 213 °C to 286 °C, corresponding to a 5% weight loss.[19]

Safety and Handling

p-Toluenesulfonic acid monohydrate is a corrosive substance that can cause severe skin burns and eye damage.[20] It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[20] It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][7] Due to its hygroscopic nature, it is crucial to keep the container tightly closed.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of p-Toluenesulfonic acid monohydrate, a compound of significant importance in research and industry. By understanding its physicochemical characteristics, crystal structure, spectroscopic signature, thermal behavior, and safety considerations, scientists and drug development professionals can more effectively and safely utilize this versatile reagent. The provided data, grounded in authoritative sources, serves as a valuable resource for experimental design, process development, and analytical characterization.

References

- The crystal and molecular structure of p-toluene sulfonic acid monohydrate.

- p-Toluenesulfonic acid monohydrate 6192-52-5 wiki - Guidechem. Guidechem

- p-Toluenesulfonic acid monohydr

- p-Toluenesulfonic acid monohydrate | C7H10O4S | CID 521998 - PubChem. PubChem

- p-Toluenesulfonic acid - Wikipedia. Wikipedia

- p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem. PubChem

- The crystal and molecular structure of 4-methyl sulfonic acid (p-toluenesulfonic acid) monohydrate, C7H8SO3-.H3O+, an oxonium sa - IUCr Journals. IUCr Journals

- p-Toluenesulfonic acid monohydrate | 6192-52-5 | FT15201 - Biosynth. Biosynth

- p-Toluenesulfonic acid monohydrate - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase

- 2-Methylbenzenesulfonic acid - SIELC Technologies. SIELC Technologies

- Chemical Properties of P-toluene sulfonic acid monohydr

- 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925 - PubChem. PubChem

- 2-Methylbenzenesulfonic Acid|CAS 88-20-0 - Benchchem. Benchchem

- 6192-52-5 CAS | p-TOLUENE SULPHONIC ACID MONOHYDR

- This compound | C7H10O4S | CID 12496995 - PubChem. PubChem

- 2-Methylbenzenesulfonic acid hydr

- 1914148-59-6|2-Methylbenzenesulfonic acid hydr

- Discover 2-Methylbenzenesulfonic Acid: Properties, Applications, and Benefits.

- Buy Methyl 2-methylbenzenesulfon

- SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific

- p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum - ChemicalBook. ChemicalBook

- p-Toluenesulfonic acid monohydr

- 2-methylbenzenesulfonic acid - Stenutz. Stenutz

- Determination of p-Toluenesulfonic Acid in Water-Insoluble Drugs - Thermo Fisher Scientific. Thermo Fisher Scientific

- This compound | CAS No- 1914148-59-6 | Simson Pharma Limited. Simson Pharma Limited

- 88-20-0 | 2-Methylbenzenesulfonic acid - ChemScene. ChemScene

- p-Toluenesulfonic acid ACS reagent, = 98.5 6192-52-5 - Sigma-Aldrich. Sigma-Aldrich

- Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). - ResearchGate.

Sources

- 1. 2-Methylbenzenesulfonic Acid|CAS 88-20-0|Supplier [benchchem.com]

- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. p-Toluenesulfonic acid monohydrate | 6192-52-5 | FT15201 [biosynth.com]

- 4. achmem.com [achmem.com]

- 5. 1914148-59-6|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. p-Toluenesulfonic acid monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. P-toluene sulfonic acid monohydrate (CAS 6192-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-methylbenzenesulfonic acid [stenutz.eu]

- 12. The crystal and molecular structure of p-toluene sulfonic acid monohydrate | Semantic Scholar [semanticscholar.org]

- 13. journals.iucr.org [journals.iucr.org]

- 14. spectrabase.com [spectrabase.com]

- 15. p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum [chemicalbook.com]

- 16. 2-Methylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 17. Buy Methyl 2-methylbenzenesulfonate | 28804-47-9 [smolecule.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methylbenzenesulfonic Acid Hydrate

Abstract

This technical guide provides a comprehensive overview of 2-methylbenzenesulfonic acid hydrate, a strong organic acid with significant applications in chemical synthesis, catalysis, and the pharmaceutical industry. This document details its fundamental chemical and physical properties, with a specific focus on its molecular characteristics. It further explores its synthesis, common applications, and provides detailed experimental protocols for its analysis. This guide is intended for researchers, scientists, and drug development professionals who utilize or are investigating the use of toluenesulfonic acid isomers in their work.

Core Molecular Attributes

2-Methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is an aromatic sulfonic acid. While it can exist in an anhydrous state, it is frequently supplied and utilized as a hydrate, most commonly a monohydrate. The presence of a water molecule in the crystal lattice influences its physical properties, such as melting point and solubility, without altering its fundamental chemical reactivity as a strong acid.

Molecular Formula and Weight

The key molecular identifiers for 2-methylbenzenesulfonic acid and its monohydrate are summarized below. It is crucial to distinguish between the anhydrous and hydrated forms, as the molecular weight difference is significant for stoichiometric calculations in chemical reactions.

| Compound Name | Common Abbreviation | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Methylbenzenesulfonic Acid | o-TsOH | 88-20-0 | C₇H₈O₃S | 172.20[1][2][3][4] |

| This compound | o-TsOH · H₂O | 1914148-59-6 | C₇H₁₀O₄S | 190.22[5][6] |

Note: The hydrate is typically a monohydrate, as indicated by the molecular formula C₇H₁₀O₄S, which incorporates one molecule of water.

Chemical Structure

2-Methylbenzenesulfonic acid is a derivative of benzenesulfonic acid with a methyl group substituted at the ortho position (position 2) of the benzene ring. The sulfonic acid group (-SO₃H) is responsible for its strong acidic properties.

Caption: Chemical structure of 2-Methylbenzenesulfonic acid.

Synthesis and Isomeric Purity

The commercial production of 2-methylbenzenesulfonic acid is achieved through the electrophilic aromatic substitution of toluene with a sulfonating agent, most commonly fuming sulfuric acid (oleum).[2] This reaction is a classic example of directing group effects in organic synthesis. The methyl group is an ortho, para-director, which means that the sulfonation reaction yields a mixture of 2-methylbenzenesulfonic acid and its isomer, 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).

Caption: Synthesis pathway for toluenesulfonic acid isomers.

The ratio of the ortho and para isomers can be influenced by reaction conditions such as temperature. Separation of the desired isomer from the reaction mixture is a critical step and is typically achieved by fractional crystallization. For drug development and other high-purity applications, ensuring the absence of isomeric impurities is paramount.

Applications in Research and Development

2-Methylbenzenesulfonic acid is a strong, non-oxidizing organic acid that is highly soluble in polar solvents, making it a versatile tool in organic synthesis and pharmaceutical science.

Catalysis

As a strong acid catalyst, it is used in a variety of acid-catalyzed reactions, including esterifications, alkylations, and dehydrations. Its organic nature often provides better solubility in non-aqueous reaction media compared to inorganic acids like sulfuric acid.

Pharmaceutical Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its sulfonic acid group can be used as a temporary protecting group or converted to other functional groups.

Surfactants and Other Uses

The combination of a hydrophobic aromatic ring and a hydrophilic sulfonic acid group gives it surfactant properties. It is also used as an intermediate in the production of dyes and other fine chemicals.[2][3]

Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The accurate determination of the purity of 2-methylbenzenesulfonic acid, particularly the quantification of the isomeric p-toluenesulfonic acid, is essential. The following reverse-phase HPLC method is a robust protocol for this analysis.

Objective: To separate and quantify 2-methylbenzenesulfonic acid from its para-isomer and other potential impurities.

Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

-

Standard: High-purity reference standards of 2-methylbenzenesulfonic acid and 4-methylbenzenesulfonic acid.

-

Sample: Accurately weighed sample of the test material, dissolved in the mobile phase.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |

Methodology Workflow:

Caption: Workflow for HPLC purity analysis of toluenesulfonic acid.

System Suitability: Before sample analysis, inject a mixture of the ortho and para isomers to verify system performance. The resolution between the two isomer peaks should be greater than 2.0. The tailing factor for the 2-methylbenzenesulfonic acid peak should be less than 1.5.

Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of a C18 column provides robust separation based on the slight difference in hydrophobicity between the isomers. The gradient elution ensures that both early- and late-eluting impurities are captured within a reasonable run time. Phosphoric acid is used to suppress the ionization of the sulfonic acid groups, leading to sharper, more symmetrical peaks and improved reproducibility. System suitability checks confirm that the chromatographic system is performing adequately before any sample data is accepted, ensuring the trustworthiness of the results.

References

-

PubChem. p-Toluenesulfonic acid monohydrate. [Online] Available at: [Link]

-

PubChem. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925. [Online] Available at: [Link]

-

PubChem. This compound | C7H10O4S | CID 12496995. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Deep Dive: Properties and Benefits of 2-Methylbenzenesulfonic Acid for Your Chemical Needs. [Online] Available at: [Link]

Sources

Spectral data for 2-Methylbenzenesulfonic acid hydrate (NMR, HPLC, LC-MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Methylbenzenesulfonic Acid Hydrate

Introduction

2-Methylbenzenesulfonic acid (also known as o-toluenesulfonic acid), in its hydrated form, is a strong organic acid of significant industrial and scientific importance.[1][2][3][4] As a member of the aromatic sulfonic acid class, it serves as a crucial catalyst in organic synthesis, an intermediate in the manufacturing of dyes and pharmaceuticals, and a counter-ion in drug formulation.[1][5] Given its role, particularly in the pharmaceutical sector, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for ensuring product quality, purity, and consistency.

This guide provides an in-depth exploration of the core analytical techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind methodological choices, offering field-proven insights to empower researchers in their analytical endeavors.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis, providing unambiguous information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and substitution pattern.

¹H NMR Analysis: Mapping the Proton Environment

Expertise & Experience: The choice of solvent is critical for analyzing acidic hydrates. While D₂O is a common NMR solvent, it can cause the exchange of labile protons (from the sulfonic acid and water) with deuterium, leading to signal loss. Therefore, an aprotic polar solvent like DMSO-d₆ is often preferred as it allows for the direct observation of these protons, providing a more complete structural picture.[6][7]

The ¹H NMR spectrum of 2-Methylbenzenesulfonic acid in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the methyl group, and the labile protons from the sulfonic acid and water of hydration. The powerful electron-withdrawing nature of the sulfonic acid group (-SO₃H) deshields the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm).

Typical ¹H NMR Data Summary

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H6) | ~7.8 - 7.9 | Doublet (d) | ~7-8 | 1H |

| Aromatic (H3, H4, H5) | ~7.1 - 7.5 | Multiplet (m) | - | 3H |

| -SO₃H & H₂O | ~5.0 - 7.0 | Broad Singlet (br s) | - | 3H (variable) |

| Methyl (-CH₃) | ~2.5 | Singlet (s) | - | 3H |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument. The broad signal for the acidic and water protons is due to chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 8 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural confirmation.

¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon atoms and their chemical environment. For 2-Methylbenzenesulfonic acid, seven distinct signals are expected.

Typical ¹³C NMR Data Summary

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C-SO₃H (ipso) | ~142 - 145 |

| C-CH₃ (ipso) | ~138 - 140 |

| Aromatic CH | ~125 - 133 |

| Methyl (-CH₃) | ~19 - 21 |

Note: Aromatic CH carbons will show multiple distinct signals within the specified range. Predicted spectra for benzenesulfonic acid can serve as a useful reference.[8]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Use a 400 MHz (or equivalent) spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm, centered around 120 ppm.

-

Use a standard 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of chemical compounds and quantifying impurities. Aromatic sulfonic acids can be challenging to analyze with standard reversed-phase (RP) methods due to their high polarity, which often results in poor retention and peak shape.[5][9]

Expertise & Experience: To overcome poor retention, several strategies can be employed. Using a highly aqueous mobile phase on an aqueous-stable column (like a Polar C18) is one option.[10] Another robust approach is to use mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to achieve excellent retention and peak shape.[9] For routine RP-HPLC, the addition of an acidic modifier is crucial. Phosphoric acid provides good peak shape but is not MS-compatible. Formic acid is a common choice for methods that may be transferred to LC-MS.[11][12]

Typical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 or Polar C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides hydrophobic retention for the aromatic ring. Polar-modified phases enhance retention of polar analytes.[10] |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Acid suppresses ionization of the sulfonic acid, improving peak shape.[1][11] |

| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |

| Gradient | e.g., 5% to 95% B over 15 minutes | A gradient elution is typically required to elute the analyte and any less polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detection | UV at 220 nm | The benzene ring provides strong UV absorbance at lower wavelengths.[13] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase A at a concentration of ~1.0 mg/mL. Prepare working standards by dilution as needed (e.g., to 0.1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the primary working standard.

-

Sequence Setup:

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Perform at least five replicate injections of a standard solution to establish system suitability (checking for %RSD of retention time and peak area < 2%).

-

Inject the sample(s).

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method. Identify impurities by comparing their retention times to known impurity standards, if available.

Workflow for HPLC Purity Analysis

Sources

- 1. 2-Methylbenzenesulfonic Acid|CAS 88-20-0|Supplier [benchchem.com]

- 2. This compound | C7H10O4S | CID 12496995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986) [hmdb.ca]

- 9. helixchrom.com [helixchrom.com]

- 10. phenomenex.com [phenomenex.com]

- 11. Separation of 2-Methylbenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 2-Methyl-5-nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]

- 13. waters.com [waters.com]

An In-Depth Technical Guide on the Role of Water Molecules in 2-Methylbenzenesulfonic Acid Dihydrate Catalysis

Abstract

This technical guide provides a comprehensive examination of the pivotal role of water molecules in catalysis by 2-Methylbenzenesulfonic acid dihydrate. While aromatic sulfonic acids are widely recognized as potent Brønsted acid catalysts, the specific function of their waters of hydration is often overlooked. This document moves beyond a simplistic view of the catalyst as a mere proton source. Instead, it delves into the mechanistic intricacies, exploring how the two associated water molecules form discrete, functional chemical species such as the hydronium ion (H₃O⁺) and its further solvated forms, the Zundel (H₅O₂⁺) and Eigen (H₉O₄⁺) cations. These hydrated proton structures are not passive spectators; they are integral to the catalytic cycle, acting as proton shuttles and influencing the reaction kinetics and mechanism. This guide will synthesize crystallographic insights, spectroscopic data, and established principles of acid catalysis to provide researchers, scientists, and drug development professionals with a deeper, more functional understanding of this common yet sophisticated catalytic system.

Introduction: Beyond the Anhydrous Ideal

2-Methylbenzenesulfonic acid (also known as o-toluenesulfonic acid) is a strong organic acid widely employed as a catalyst in a multitude of organic transformations, including esterification, alkylation, and dehydration reactions.[1][2] It is frequently supplied and used in its hydrated forms. While the anhydrous form is available, the dihydrate is of particular interest as it serves as an excellent model system to understand the fundamental role of water in Brønsted acid catalysis.

Traditionally, in reactions like Fischer esterification, water is viewed as a simple byproduct whose removal is necessary to drive the reaction equilibrium towards the product.[3] However, this perspective neglects the crucial role that the catalyst's own water of hydration plays before it becomes part of the bulk solvent. These water molecules are structurally integral to the solid catalyst and are the first to interact with the sulfonic acid proton, fundamentally defining the nature of the active catalytic species.

The crystal structure of the closely related compound, p-toluenesulfonic acid monohydrate, reveals that the solid does not contain neutral acid and water molecules. Instead, it consists of a lattice of hydronium cations (H₃O⁺) and toluenesulfonate anions (TsO⁻).[4] This finding is paramount: the water molecule is not merely associated water; it has been protonated to form the true Brønsted acid in the solid state. By extension, the dihydrate provides an even more complex and functionally versatile proton environment.

The Active Catalytic Species: From Hydronium to Protonated Water Clusters

The catalytic activity of 2-Methylbenzenesulfonic acid dihydrate originates from its ability to donate a proton. However, this proton is not a "naked" H⁺. It exists in a hydrated state, forming distinct and dynamic structures with the two associated water molecules.

2.1 The Hydronium Ion (H₃O⁺): The Primary Brønsted Acid

Upon ionization of the sulfonic acid, the first water molecule is protonated to form the hydronium ion.[5][6] This is the fundamental acidic species responsible for initiating the catalytic cycle.

R-SO₃H + H₂O ⇌ R-SO₃⁻ + H₃O⁺

The hydronium ion is a more accurate representation of the acidic proton in aqueous or hydrated environments than a free proton.[7] In many reaction mechanisms, H⁺ and H₃O⁺ are used interchangeably, but understanding the hydronium ion's structure is key to appreciating the role of water.[5]

2.2 The Zundel and Eigen Cations: The Role of the Second Water Molecule

With a second water molecule available, the hydrated proton can exist in more complex, transient structures known as the Zundel and Eigen cations. These forms are central to the mechanism of proton transport in water and are critical for understanding how the proton is shuttled between the catalyst and the substrate.[8][9]

-

The Zundel Cation (H₅O₂⁺): In this configuration, the proton is shared equally between two water molecules.[10] This structure is highly dynamic and represents a key intermediate in proton transfer, facilitating rapid proton mobility through a network of hydrogen bonds.[8]

-

The Eigen Cation (H₉O₄⁺): This form consists of a central H₃O⁺ core that is strongly hydrogen-bonded to three surrounding water molecules.[9] While a dihydrate only provides two water molecules, the principle of a solvated hydronium core remains. The second water molecule in the dihydrate begins to form this first solvation shell, creating a more stable, albeit less mobile, protonated species.

The interplay between these forms allows the catalyst to act as a "proton reservoir," with the water molecules facilitating the transfer of the proton to the substrate via a low-energy pathway, a process often referred to as a proton shuttle or wire.[11][12]

Caption: Formation of hydrated proton species from the catalyst components.

The Catalytic Cycle in Action: An Esterification Example

Let's consider the well-known Fischer esterification reaction to illustrate the role of the hydrated proton species. The overall reaction is:

R'-COOH + R''-OH --[H⁺]--> R'-COOR'' + H₂O

The mechanism involves several key steps where the water molecules of the catalyst play a direct role.

-

Protonation of the Carbonyl: The catalytic cycle begins with the protonation of the carboxylic acid's carbonyl oxygen. This is the activation step. Instead of a direct attack by a bare proton, the reaction is initiated by a proton transfer from a hydrated species like H₃O⁺ or H₅O₂⁺. This makes the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The alcohol, a weak nucleophile, attacks the activated carbonyl carbon.

-

Proton Shuttle and Transfer: Here, the water molecules (now part of the local environment) and the sulfonate anion act as a proton shuttle. A proton is removed from the attacking alcohol's hydroxyl group and another is added to one of the original hydroxyl groups of the carboxylic acid. This "proton wire" mechanism, facilitated by the water molecules, is more energetically favorable than direct, unassisted proton transfers.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule (this is a different water molecule from the catalyst's original waters of hydration), forming a resonance-stabilized intermediate.

-

Deprotonation and Catalyst Regeneration: A water molecule or the sulfonate anion removes the final proton from the remaining carbonyl oxygen, yielding the ester product and regenerating the hydrated proton catalyst (e.g., H₃O⁺).

Caption: Generalized catalytic cycle for esterification highlighting the role of the hydrated proton.

Experimental Validation and Protocols

The mechanistic role of the water molecules can be investigated and validated through carefully designed experiments. The core principle is to compare the catalytic performance of 2-Methylbenzenesulfonic acid in its anhydrous, monohydrate, and dihydrate forms under identical reaction conditions.

4.1 Comparative Kinetic Analysis of Esterification

Objective: To quantify the effect of the catalyst's waters of hydration on the rate of a model esterification reaction (e.g., esterification of acetic acid with n-butanol).

Methodology:

-

Catalyst Preparation:

-

Anhydrous: Dry 2-Methylbenzenesulfonic acid monohydrate under vacuum over P₂O₅ until constant weight is achieved.

-

Monohydrate & Dihydrate: Use commercially available or prepared and verified hydrates. Confirm water content via Karl Fischer titration.

-

-

Reaction Setup:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a temperature probe, add n-butanol (10 eq) and acetic acid (1.0 eq).

-

Equilibrate the mixture to the desired reaction temperature (e.g., 80 °C) under an inert atmosphere (N₂ or Ar).

-

-

Initiation and Sampling:

-

At t=0, add the catalyst (anhydrous, monohydrate, or dihydrate) at a consistent molar concentration (e.g., 1 mol%) relative to the limiting reagent (acetic acid). Ensure the molar amount of the sulfonic acid is identical across all experiments.

-

Withdraw aliquots (e.g., 0.5 mL) from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

-

Immediately quench each aliquot in a known volume of a cold solvent mixture (e.g., dichloromethane/saturated NaHCO₃ solution) to stop the reaction.

-

-

Analysis:

-

Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product (butyl acetate) and the remaining carboxylic acid.

-

Plot the concentration of the product versus time for each catalyst form.

-

-

Data Interpretation:

-

Calculate the initial reaction rates from the slopes of the concentration-time curves.

-

Determine the rate constants (k) assuming pseudo-first-order kinetics with respect to the carboxylic acid.

-

Compare the rate constants and overall yields for the three catalyst forms.

-

4.2 Illustrative Quantitative Data

The following table presents hypothetical, yet plausible, data from the described experiment to illustrate the expected outcomes.

| Catalyst Form | Molar Equiv. of H₂O (per mole of acid) | Initial Rate (M/s) x 10⁻⁵ | Apparent Rate Constant (k) (s⁻¹) x 10⁻⁴ | Yield at 2h (%) |

| Anhydrous | 0 | 1.8 | 1.1 | 65 |

| Monohydrate | 1 | 3.5 | 2.2 | 88 |

| Dihydrate | 2 | 4.1 | 2.6 | 92 |

Analysis of Illustrative Data: The data suggests that the presence of one or two water molecules significantly enhances the catalytic activity. The jump from anhydrous to monohydrate is substantial, indicating the critical role of forming the initial hydronium ion. The further, albeit smaller, increase in rate for the dihydrate suggests that the second water molecule further facilitates proton transfer, possibly through the formation of more efficient Zundel-like proton shuttles.

Caption: Workflow for the comparative kinetic analysis of different catalyst hydration states.

Conclusion and Field Implications

For researchers and professionals in drug development and chemical synthesis, understanding the role of water in 2-Methylbenzenesulfonic acid dihydrate catalysis offers several practical advantages:

-

Informed Catalyst Selection: The choice between anhydrous and hydrated forms of a sulfonic acid catalyst is not merely about water sensitivity. For reactions that are not inhibited by water, a hydrated form may offer superior catalytic activity due to the pre-formation of highly mobile protonated water clusters.[13] This can lead to faster reaction times and potentially lower catalyst loadings.

-

Mechanism-Driven Optimization: Recognizing that proton transfer is often rate-limiting and facilitated by water allows for more targeted process optimization. For instance, in solvent systems with low polarity, the catalyst's own water molecules may be essential for creating a localized polar environment that enables efficient proton shuttling.

-

Enhanced Reproducibility: The hydration state of a sulfonic acid catalyst can be a source of variability in experimental results. By controlling and understanding the hydration level, researchers can achieve greater consistency and reproducibility in their synthetic protocols.

References

-

Hydronium. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Acid Catalysis Mediated by Aqueous Hydronium Ions Formed by Contacting Zeolite Crystals with Liquid Water. (2017). ResearchGate. Retrieved January 4, 2026, from [Link]

-

What Makes the Hydronium Ion Essential in Chemical Reactions? (2024). Patsnap Eureka. Retrieved January 4, 2026, from [Link]

-

Hydronium Ion Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 4, 2026, from [Link]

-

Tailoring nanoscopic confines to maximize catalytic activity of hydronium ions. (2017). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Hydration structure of strongly bound water on the sulfonic acid group in a Nafion membrane studied by infrared spectroscopy and quantum chemical calculation. (2014). RSC Publishing. Retrieved January 4, 2026, from [Link]

-

Water Networks in Fast Proton Transfer During Catalysis by Human Carbonic Anhydrase II. (2014). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Acid-catalyzed Hydration. (2018). YouTube. Retrieved January 4, 2026, from [Link]

-

Hydration Acid Catalyzed Hydration. (2018). YouTube. Retrieved January 4, 2026, from [Link]

-

Eigen and Zundel Forms of Small Protonated Water Clusters: Structures and Infrared Spectra. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase. (2010). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Hydration Structure of the Strongly Bound Water on the Sulfonic Acid Group in a Nafion Membrane Studied by Infrared Spectroscopy and Quantum Chemical Calculation. (2014). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Aromatic sulfonation. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

Scientists discover hydration is key to improving catalyst performance for industrial use. (2019). Oak Ridge National Laboratory. Retrieved January 4, 2026, from [Link]

-

Is there a difference when using p-toluenesulfonic acid monohydrate or p-toluenesulfonic acid anhydrous in esterification reactions? (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Visualizing Eigen/Zundel cations and their interconversion in monolayer water on metal surfaces. (2022). Science. Retrieved January 4, 2026, from [Link]

-

Hydrothermal Degradation of Model Sulfonic Acid Compounds: Probing the Relative Sulfur–Carbon Bond Strength in Water. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

-

2-Methylbenzenesulfonic acid hydrate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (2020). MDPI. Retrieved January 4, 2026, from [Link]

-

Eigen and Zundel Forms of Small Protonated Water Clusters: Structures and Infrared Spectra. (2010). ACS Publications. Retrieved January 4, 2026, from [Link]

-

2-Methylbenzenesulfonic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Why is the melting point of p-toluenesulfonic acid monohydrate higher than that of anhydrous p-toluenesulfonic acid? (2015). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]

-

Electric fields at hydrophobic water interfaces: spectroscopic evidence, physical origin, and implications on reactivity. (2025). PubMed. Retrieved January 4, 2026, from [Link]

-

A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. (2012). PubMed. Retrieved January 4, 2026, from [Link]

-

Visualizing Eigen/Zundel cations and their interconversion in monolayer water on metal surfaces. (2022). EurekAlert!. Retrieved January 4, 2026, from [Link]

-

Resolving the Structural Debate for the Hydrated Excess Proton in Water. (2021). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Sulfonic acid. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

-

A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures. (2012). ResearchGate. Retrieved January 4, 2026, from [Link]

-

The sulfonic acid-functionalized ionic liquids with pyridinium cations: Acidities and their acidity–catalytic activity relationships. (2013). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Kinetic research and modeling of benzoic acid esterification process. (2022). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (2024). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Quantum chemical study of p-toluenesulfonic acid, p-toluenesulfonate anion and the water-p-toluenesulfonic acid complex. Comparison with experimental spectroscopic data. (2001). ResearchGate. Retrieved January 4, 2026, from [Link]

-

2-Methylbenzenesulfonic acid. (2018). SIELC Technologies. Retrieved January 4, 2026, from [Link]

-

KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. (2022). V. N. Karazin Kharkiv National University. Retrieved January 4, 2026, from [Link]

-

Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid. (2018). Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. (2019). ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydronium - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. What Makes the Hydronium Ion Essential in Chemical Reactions? [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Visualizing Eigen/Zundel cations and their interconversion in monolayer water on metal surfaces | EurekAlert! [eurekalert.org]

- 11. Water Networks in Fast Proton Transfer During Catalysis by Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Scientists discover hydration is key to improving catalyst performance for industrial use | College of Chemistry [chemistry.berkeley.edu]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of Toluene Sulfonation

Abstract

This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) mechanism as it pertains to the sulfonation of toluene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing this pivotal reaction. We will dissect the generation of the active electrophile, the intricacies of the substitution mechanism, the directing effects of the methyl substituent, and the kinetic and thermodynamic factors influencing product distribution. Furthermore, this guide offers practical, field-proven experimental protocols, ensuring a blend of theoretical depth and actionable insights for laboratory application.

Introduction: The Significance of Aromatic Sulfonation

Aromatic sulfonation, the process of introducing a sulfonic acid group (-SO₃H) onto an aromatic ring, is a cornerstone of organic synthesis. The resulting arylsulfonic acids are versatile intermediates with widespread applications, serving as detergents, dyes, ion-exchange resins, and crucial catalysts in reactions like esterification and dehydration.[1][2] In the pharmaceutical industry, the sulfonic acid moiety is often incorporated to enhance the water solubility of drug candidates or to serve as a reactive handle for further molecular elaboration. Toluene, an archetypal activated aromatic hydrocarbon, provides an excellent model system for understanding the nuances of electrophilic aromatic substitution on substituted benzene rings.

The Heart of the Reaction: Generation of the Electrophile

The electrophile in aromatic sulfonation is sulfur trioxide (SO₃).[3][4] Depending on the sulfonating agent employed, SO₃ is generated in situ through different equilibria.

-

Concentrated Sulfuric Acid (H₂SO₄): In concentrated sulfuric acid, a slight dissociation equilibrium exists, producing trace amounts of sulfur trioxide.[3][5]

2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

-

Fuming Sulfuric Acid (Oleum): A more potent sulfonating agent is fuming sulfuric acid, which is a solution of excess SO₃ in concentrated sulfuric acid (H₂S₂O₇).[3][4][6] This provides a much higher concentration of the active electrophile, leading to faster reaction rates.[4][6]

Sulfur trioxide is a powerful electrophile due to the highly polarized nature of the sulfur-oxygen bonds. The three electronegative oxygen atoms withdraw electron density from the central sulfur atom, rendering it significantly electron-deficient and thus highly susceptible to attack by the π-electron system of an aromatic ring.[3][4][7] Some sources also propose the protonated sulfur trioxide, ⁺SO₃H, as a potential electrophile.[6][8]

The Stepwise Mechanism of Toluene Sulfonation

The sulfonation of toluene proceeds via a classical three-step electrophilic aromatic substitution mechanism.[9][10]

Step 1: Electrophilic Attack and Formation of the Sigma Complex

The π-electron cloud of the toluene ring acts as a nucleophile, attacking the electrophilic sulfur atom of sulfur trioxide.[3][7] This results in the formation of a new carbon-sulfur bond and disrupts the aromaticity of the ring, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][11]

Step 2: Resonance Stabilization of the Sigma Complex

The positive charge of the sigma complex is delocalized across the ortho and para positions relative to the point of electrophilic attack through resonance. This delocalization is a key feature of electrophilic aromatic substitution reactions.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon atom bearing the sulfonic acid group.[7] This restores the aromatic π-system, yielding the toluenesulfonic acid product.[7][12]

Below is a Graphviz diagram illustrating the overall mechanism.

Caption: The two-step mechanism of toluene sulfonation.

Regioselectivity: The Directing Influence of the Methyl Group

The methyl group (-CH₃) of toluene is an activating, ortho, para-directing substituent.[13] This directing effect stems from two primary electronic contributions:

-

Inductive Effect: The methyl group is weakly electron-donating through the sigma bond network, enriching the electron density of the aromatic ring.

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring further stabilizes the sigma complex when the attack occurs at the ortho and para positions. This additional resonance stabilization lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate.

Consequently, the sulfonation of toluene yields a mixture of ortho-toluenesulfonic acid and para-toluenesulfonic acid.[6][13]

Kinetic vs. Thermodynamic Control